N-[4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide
Description
N-[4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Properties
IUPAC Name |
N-[4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9(18)15-11-6-4-10(5-7-11)13-16-14(20-17-13)12-3-2-8-19-12/h4-7,12H,2-3,8H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSBQGKLJHRSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NOC(=N2)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
N-[4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is used in the design of novel drug molecules due to its bioisosteric properties, which provide better hydrolytic and metabolic stability.
Materials Science: The compound is utilized in the development of high-energy materials and fluorescent dyes.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of N-[4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have shown anti-inflammatory activity by inhibiting the nuclear factor κB (NF-κB) signaling pathway, which plays a crucial role in regulating immune response and inflammation . This inhibition reduces the production of inflammatory cytokines like TNF-α and IL-1β.
Comparison with Similar Compounds
N-[4-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide can be compared with other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,3,4-Oxadiazole: Utilized in the development of anticancer and antimicrobial agents.
1,2,5-Oxadiazole: Employed in high-energy materials and explosives. The uniqueness of this compound lies in its specific structural features and the presence of the oxolan-2-yl group, which imparts distinct chemical and biological properties.
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